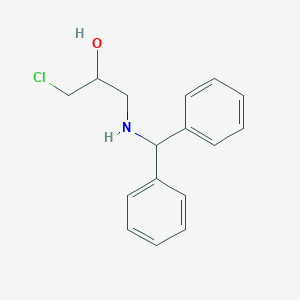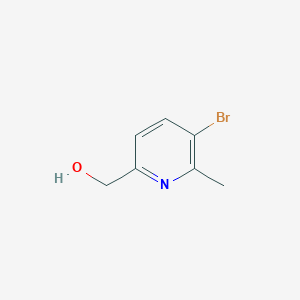
(5-Bromo-6-methylpyridin-2-yl)methanol
説明
The compound “(5-Bromo-6-methylpyridin-2-yl)methanol” is a brominated pyridine derivative with a methyl group and a methanol functional group attached to the pyridine ring. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, which can provide insights into the chemistry of such pyridine derivatives.
Synthesis Analysis
The synthesis of related compounds involves the reaction of halogenated pyridines with nucleophiles. For instance, the synthesis of the compound in paper was achieved by reacting 5,5′-bis(bromomethyl)-2,2′-bipyridine with imidazole. This suggests that a similar approach could be used for synthesizing “(5-Bromo-6-methylpyridin-2-yl)methanol,” potentially by reacting a suitable halogenated precursor with a source of the methanol group under appropriate conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by X-ray crystallography, as seen in paper , where the structure of a related compound was determined. The compound crystallized in the monoclinic system, and its structure featured intramolecular hydrogen bonding and π-π packing, which are common structural features that contribute to the stability of such molecules. These findings can be extrapolated to predict that “(5-Bromo-6-methylpyridin-2-yl)methanol” may also exhibit similar structural characteristics.
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by the substituents on the pyridine ring. The presence of a bromo substituent, as in the title compound, typically makes the compound amenable to further functionalization through nucleophilic substitution reactions. The methanol group could also participate in hydrogen bonding and potentially in esterification reactions, given the right conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of “(5-Bromo-6-methylpyridin-2-yl)methanol” are not directly reported in the provided papers, the properties of structurally similar compounds can offer some predictions. For example, the compound in paper showed blue fluorescence, which indicates that the title compound might also exhibit fluorescence under UV light. The solubility, melting point, and other physical properties would be influenced by the presence of the bromo and methanol groups, as well as the overall molecular geometry.
科学的研究の応用
Synthesis and Crystal Structure
Synthesis and Structural Analysis : The compound 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, synthesized from a related compound, was analyzed for its crystal structure using X-ray diffraction. This research provides insights into the molecular configuration and potential applications in material science (Wang et al., 2008).
Characterization of Derivatives : A study on 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, a derivative of (6-methylpyridin-2-yl)methanol, focused on its molecular and crystalline structure, revealing the presence of intramolecular hydrogen bonds and contributing to understanding the stability and properties of such compounds (Percino, Chapela, Rodríguez-Barbarín, 2005).
Coordination Chemistry and Complex Formation
Formation of Supramolecular Architectures : Research on methanolysis of N-(methylpyridin-2-yl)-2-cyanoguanidine in the presence of copper(II) chloride or bromide led to the creation of compounds with hydrogen-bonded supramolecular architectures. This study highlights the importance of such reactions in developing new materials with unique properties (Suksangpanya et al., 2004).
Impact of Transition Metal Ions : The coordination chemistry of 6-methylpyridine-2-methanol with divalent metal salts was studied to determine the formation of hydrogen-bonded helicates. This research is significant in the field of inorganic chemistry for understanding how different metal ions influence molecular structures and properties (Telfer et al., 2008).
Methanol as a Key Component in Reactions
Utilization in Reductive Amination : A study on 5-ethyl-2-methylpyridine borane complex, a new amine borane, demonstrated its use in reductive aminations of ketones and aldehydes in methanol. This research is significant for its potential applications in organic synthesis and chemical manufacturing (Burkhardt, Coleridge, 2008).
Methanol in Organic Synthesis : Another study explored the use of methanol as both a hydrogen source and a C1 synthon in the N-methylation of amines. This research highlights methanol's role in innovative chemical synthesis methods (Sarki et al., 2021).
Safety And Hazards
特性
IUPAC Name |
(5-bromo-6-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUUESPVQDOIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568127 | |
| Record name | (5-Bromo-6-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-6-methylpyridin-2-yl)methanol | |
CAS RN |
137778-11-1 | |
| Record name | (5-Bromo-6-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



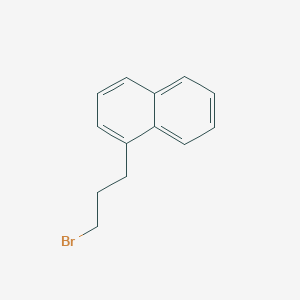
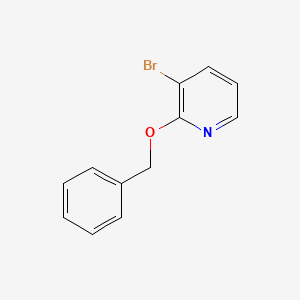

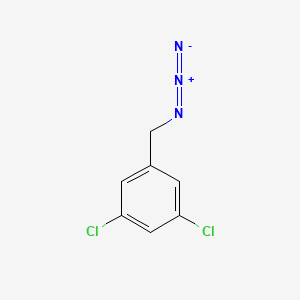



![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)


![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)


